Cas no 892861-29-9 (5-(4-Hydroxy-phenoxy)-pentanoic acid ethyl ester)
5-(4-Hydroxy-phenoxy)-pentanoic acid ethyl ester Chemical and Physical Properties
Names and Identifiers
-
- 5-(4-Hydroxy-phenoxy)-pentanoic acid ethyl ester
-
- MDL: MFCD31760318
- Inchi: 1S/C13H18O4/c1-2-16-13(15)5-3-4-10-17-12-8-6-11(14)7-9-12/h6-9,14H,2-5,10H2,1H3
- InChI Key: GBJLVEJEQCXLGO-UHFFFAOYSA-N
- SMILES: C(OCC)(=O)CCCCOC1=CC=C(O)C=C1
5-(4-Hydroxy-phenoxy)-pentanoic acid ethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | MS-21759-0.5G |
5-(4-Hydroxyphenoxy)-pentanoic acid ethyl ester |
892861-29-9 | >95% | 0.5g |
£2105.00 | 2025-02-08 | |
| Matrix Scientific | 195860-2.500g |
5-(4-Hydroxyphenoxy)-pentanoic acid ethyl ester, 95% |
892861-29-9 | 95% | 2.500g |
$1733.00 | 2023-09-11 |
5-(4-Hydroxy-phenoxy)-pentanoic acid ethyl ester Related Literature
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
Additional information on 5-(4-Hydroxy-phenoxy)-pentanoic acid ethyl ester
Professional Introduction to 5-(4-Hydroxy-phenoxy)-pentanoic acid ethyl ester (CAS No. 892861-29-9)
5-(4-Hydroxy-phenoxy)-pentanoic acid ethyl ester, with the CAS number 892861-29-9, is a specialized organic compound that has garnered significant attention in the field of chemical and biomedical research. This compound, characterized by its unique structural and functional properties, represents a promising candidate for various applications in drug development and therapeutic research. The presence of both hydroxyl and carboxylic acid ethyl ester functional groups in its molecular structure imparts distinct reactivity and potential biological activity, making it a subject of intense study among researchers.
The compound's molecular formula, C11H14O4, reflects its complex composition and the diverse chemical interactions it can undergo. The 4-hydroxy-phenoxy moiety is particularly noteworthy, as it is commonly found in a variety of bioactive molecules known for their pharmacological properties. This part of the molecule is often involved in hydrogen bonding and other interactions with biological targets, which can modulate cellular processes and potentially lead to therapeutic effects.
In recent years, there has been a surge in research focused on identifying novel compounds with potential therapeutic applications. 5-(4-Hydroxy-phenoxy)-pentanoic acid ethyl ester has emerged as a compound of interest due to its structural similarity to known bioactive agents. Studies have begun to explore its potential role in modulating various biological pathways, particularly those associated with inflammation, pain, and metabolic disorders. The hydroxyl group in the phenolic ring suggests that this compound may exhibit antioxidant properties, which are increasingly recognized for their role in maintaining cellular health and preventing oxidative stress.
The ethyl ester portion of the molecule also contributes to its chemical behavior, influencing its solubility and reactivity. This feature makes it a versatile intermediate in synthetic chemistry, allowing for further derivatization and modification to tailor its properties for specific applications. Researchers are exploring methods to optimize the synthesis of this compound to enhance yield and purity, ensuring that it meets the stringent requirements for pharmaceutical use.
One of the most exciting aspects of 5-(4-Hydroxy-phenoxy)-pentanoic acid ethyl ester is its potential in drug discovery. The combination of hydroxyl and carboxylic acid functionalities provides multiple sites for interaction with biological targets, including enzymes and receptors. This dual functionality has led to investigations into its potential as an inhibitor or modulator of key enzymes involved in disease pathways. For instance, preliminary studies suggest that this compound may interact with cyclooxygenase (COX) enzymes, which are central to the production of prostaglandins involved in inflammation.
The field of medicinal chemistry has seen significant advancements in the development of targeted therapies, and compounds like 5-(4-Hydroxy-phenoxy)-pentanoic acid ethyl ester are at the forefront of these efforts. By leveraging computational methods and high-throughput screening techniques, researchers are able to rapidly assess the biological activity of such compounds. These approaches have accelerated the discovery process, allowing for more efficient identification of lead compounds that can be further developed into novel drugs.
In addition to its potential as an active pharmaceutical ingredient (API), 5-(4-Hydroxy-phenoxy)-pentanoic acid ethyl ester may also serve as a valuable tool in biochemical research. Its unique structure allows researchers to probe the mechanisms of various biological processes by studying its interactions with cellular components. This can provide insights into disease pathways and help identify new therapeutic targets.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yields and minimal byproducts. Advances in synthetic methodologies have enabled more efficient production processes, making it feasible to produce larger quantities for research purposes. Techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex framework of this molecule.
As research continues to unfold, the potential applications of 5-(4-Hydroxy-phenoxy)-pentanoic acid ethyl ester are likely to expand. Collaborative efforts between chemists, biologists, and pharmacologists are essential to fully realize its therapeutic potential. By combining experimental data with computational modeling, researchers can gain a deeper understanding of how this compound interacts with biological systems and how it can be modified to improve its efficacy.
The growing interest in natural product-inspired molecules has also influenced the study of 5-(4-Hydroxy-phenoxy)-pentanoic acid ethyl ester. Many bioactive compounds isolated from plants or microorganisms share structural features with synthetic molecules like this one. By drawing inspiration from nature's own libraries of bioactive molecules, researchers can develop new compounds with enhanced biological activity and reduced toxicity.
In conclusion, 5-(4-Hydroxy-phenoxy)-pentanoic acid ethyl ester (CAS No. 892861-29-9) represents a fascinating area of study within chemical biomedical research. Its unique structural features and potential biological activity make it a promising candidate for further development as a therapeutic agent or biochemical tool. As research progresses, we can expect more insights into its mechanisms of action and new applications that will benefit human health.
892861-29-9 (5-(4-Hydroxy-phenoxy)-pentanoic acid ethyl ester) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)